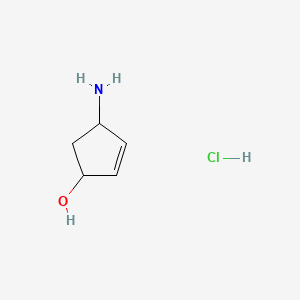
4-Aminocyclopent-2-en-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminocyclopent-2-en-1-ol;hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is a hydrochloride salt of 4-aminocyclopent-2-en-1-ol, which is a cyclopentene derivative. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclopent-2-en-1-ol;hydrochloride can be achieved through several methods. One common approach involves the enantioselective rearrangement of 4-amino-substituted cyclopentene oxides . This method allows for the production of enantiomerically enriched compounds, which are important for various applications in research and industry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Aminocyclopent-2-en-1-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
4-Aminocyclopent-2-en-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Aminocyclopent-2-en-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopentene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminocyclopent-2-en-1-ylmethanol;hydrochloride: This compound has a similar structure but with an additional hydroxymethyl group.
4-Aminocyclopent-2-en-1-ol: The parent compound without the hydrochloride salt.
Cyclopentene derivatives: Other derivatives of cyclopentene with different functional groups.
Uniqueness
4-Aminocyclopent-2-en-1-ol;hydrochloride is unique due to its specific combination of an amino group and a cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
4-aminocyclopent-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-1-2-5(7)3-4;/h1-2,4-5,7H,3,6H2;1H |
InChI Key |
ASDHELDJEFXLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


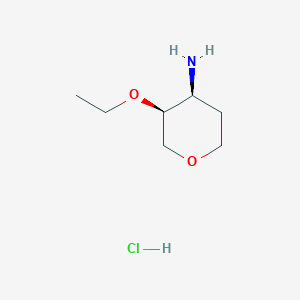

![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)


![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
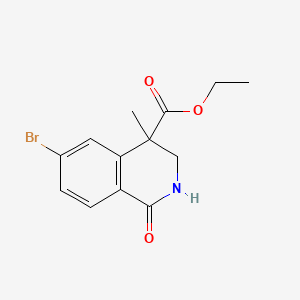

![5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13903348.png)
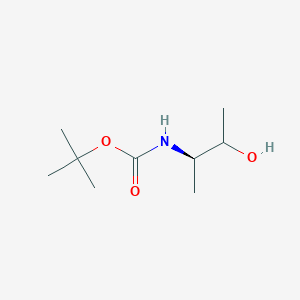

![Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid](/img/structure/B13903382.png)
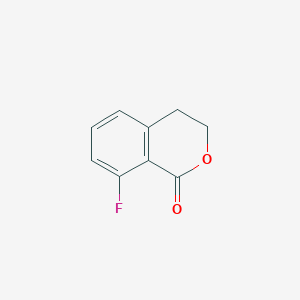
![1,1-Dimethylethyl 4-[2-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate](/img/structure/B13903398.png)
